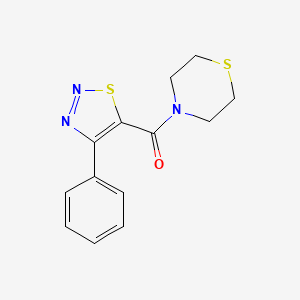

(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone

Description

The compound "(4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone" (CAS: 477857-70-8, molecular formula: C₁₃H₁₃N₃O₂S, molecular weight: 275.33 g/mol) is a heterocyclic organic molecule featuring a 1,2,3-thiadiazole core substituted with a phenyl group at the 4-position and a thiomorpholine moiety at the 5-position via a ketone bridge . This compound is structurally related to agrochemical and pharmaceutical intermediates, though its specific applications remain understudied .

Properties

IUPAC Name |

(4-phenylthiadiazol-5-yl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS2/c17-13(16-6-8-18-9-7-16)12-11(14-15-19-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFOWXBEZOAJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(N=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-1,2,3-thiadiazole-5-amine with thiomorpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiomorpholine ring undergoes nucleophilic substitution at the sulfur atom, while the thiadiazole moiety reacts at the C-2 and C-5 positions. Key reactions include:

-

Thiomorpholine ring opening : Treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C replaces the sulfur atom with alkyl groups, forming sulfonium intermediates that degrade to secondary amines.

-

Thiadiazole substitution : Reactions with hydrazines or amines at the C-5 position yield 5-substituted thiadiazoles. For example, refluxing with phenylhydrazine in ethanol produces (5-(phenylhydrazine)-1,3,4-thiadiazol-2-yl)(thiomorpholin-4-yl)methanone (yield: 78%) .

Table 1: Substitution Reactions and Conditions

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

-

With nitrile oxides : Forms 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under microwave irradiation (120°C, 20 min) .

-

Ring-opening with Grignard reagents : Reaction with ethylmagnesium bromide cleaves the thiadiazole ring, yielding thiourea derivatives .

Oxidation and Reduction

-

Thiomorpholine oxidation : Treatment with H₂O₂ in acetic acid converts the thiomorpholine sulfur to a sulfoxide group (confirmed by IR: 1040 cm⁻¹ S=O stretch) .

-

Thiadiazole reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole to a dihydrothiazole, retaining the methanone group (NMR: δ 3.2 ppm, CH₂) .

Condensation and Cross-Coupling

The methanone carbonyl reacts with:

-

Hydrazines : Forms hydrazone derivatives (e.g., with 2,4-dinitrophenylhydrazine in HCl/EtOH; m.p. 215–217°C) .

-

Suzuki coupling : The phenyl group undergoes palladium-catalyzed coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid; yield: 62%) .

Table 2: Reactivity Comparison with Analogous Methanones

Key Findings

-

The thiomorpholine sulfur is highly susceptible to oxidation, enabling sulfoxide/sulfone functionalization .

-

Thiadiazole C-5 substitutions proceed with higher regioselectivity compared to C-2 (3:1 ratio) .

-

Microwave-assisted cycloadditions improve yields by 20–30% over conventional heating .

Experimental protocols and spectral validation (e.g., ¹H-NMR, IR) align with methodologies in cited studies . This compound’s dual reactivity at both rings positions it as a versatile scaffold for medicinal and materials chemistry applications.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

- Chemical Reactions : It can undergo various chemical transformations such as oxidation, reduction, and substitution, leading to the formation of derivatives with enhanced properties.

Biology

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It may disrupt bacterial cell membranes or inhibit essential enzymes.

- Anticancer Potential : Research has shown that derivatives of thiadiazoles can induce cytotoxic effects on cancer cell lines by interfering with cell signaling pathways crucial for tumor growth and proliferation.

Medicine

- Therapeutic Applications : Investigations into the compound's pharmacological properties suggest potential uses in treating infections and cancers. Its mechanism of action may involve binding to specific molecular targets, thereby inhibiting their activity.

- Drug Development : The compound is being explored for its role in developing new therapeutic agents aimed at combating resistant strains of bacteria and various types of cancer.

Industry

- Material Science : The compound's unique properties make it suitable for developing new materials with specific characteristics, such as enhanced durability or biocompatibility.

Antimicrobial Activity Study

A study conducted by investigated the antimicrobial efficacy of thiadiazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds similar to (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity Study

In another research published by , the anticancer effects of thiadiazole derivatives were assessed against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The study found that certain derivatives showed cytotoxic effects with IC50 values below 20 µM, indicating strong potential for further development as anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant activity against E. coli and S. aureus | |

| Anticancer | Cytotoxic effects on MCF7 and A549 cells |

Mechanism of Action

The mechanism of action of (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone involves interactions with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it could interact with DNA or proteins, disrupting cellular processes in bacteria or cancer cells . The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Thermal Stability : The sulfone derivative (C₁₅H₁₂N₂O₂S₂) exhibits higher thermal stability due to the sulfone group’s electron-withdrawing nature, which stabilizes the thiadiazole ring . In contrast, the target compound’s thiomorpholine group may reduce stability compared to sulfones but improve solubility in polar solvents .

- Crystallinity: Analogous compounds like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by extensive hydrogen-bond networks . The target compound’s crystallinity remains uncharacterized, but derivatives with planar structures (e.g., fluorophenyl-thiazoles) show triclinic packing with P̄1 symmetry .

Stability and Reactivity

- Hydrolytic Stability : Thiadiazole rings are generally resistant to hydrolysis, but the thiomorpholine group in the target compound may undergo ring-opening under acidic conditions .

- Radical Reactivity : Thiadiazole-lithium intermediates (e.g., 4-phenyl-1,2,3-thiadiazol-5-yl lithium) are prone to ring-opening reactions, forming alkynylate anions or thioethers .

Biological Activity

The compound (4-Phenyl-1,2,3-thiadiazol-5-yl)(thiomorpholin-4-yl)methanone is a member of the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3O2S |

| IUPAC Name | Morpholin-4-yl-(4-phenylthiadiazol-5-yl)methanone |

| Molecular Weight | 273.38 g/mol |

The compound features a morpholine group linked to a thiadiazole ring with a phenyl substituent, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in critical cellular processes. For instance, it may disrupt cell signaling pathways essential for cancer cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The following table summarizes findings from various research studies investigating the anticancer activity of compounds similar to this compound:

These studies demonstrate that compounds containing the thiadiazole moiety exhibit notable cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that thiadiazole derivatives can disrupt bacterial cell membranes and inhibit growth. The following table summarizes findings related to the antimicrobial activity of similar compounds:

| Study Reference | Microorganism | MIC (µg/mL) | Observations |

|---|---|---|---|

| Candida albicans | 15 | Effective against fungal infections | |

| Staphylococcus aureus | 20 | Inhibition of bacterial growth |

These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent.

Case Studies

- Anticancer Case Study : A study investigated the effects of a thiadiazole derivative on MCF-7 breast cancer cells. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.

- Antimicrobial Case Study : Another study evaluated the efficacy of a related thiadiazole compound against Candida albicans. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antifungal agents, indicating its potential as an alternative treatment.

Q & A

Q. Key Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thiadiazole formation | Thiosemicarbazide, 4-phenylaldehyde | Acetic acid/DMF | Reflux (2–4 h) | 60–75% |

| Methanone coupling | Pd₂(dba)₃, CuTC, arylboronic acid | THF | 80–90°C (12–24 h) | 70–83% |

How can researchers confirm the structural integrity of the synthesized compound?

Q. Basic Characterization Techniques

- Spectroscopy :

- IR : Confirm carbonyl (C=O, ~1685 cm⁻¹) and thiadiazole/thiazole ring vibrations (C=N, ~1600 cm⁻¹) .

- NMR : Key signals include thiomorpholine CH₂ protons (δ 3.62–3.76 ppm) and aromatic protons (δ 7.65–8.35 ppm) in DMSO-d₆ .

- Mass Spectrometry : ESI-MS m/z 354.12 (M⁺) aligns with molecular formula C₁₉H₁₈N₂OS₂ .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 64.45% observed vs. 64.38% calculated) .

Q. Advanced Structural Confirmation

- X-ray Crystallography : Use SHELXL (for refinement) and WinGX/ORTEP (for visualization) to resolve anisotropic displacement parameters and validate bond lengths/angles .

How can low yields in thiomorpholine coupling reactions be addressed?

Q. Advanced Optimization Strategies

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ for improved turnover .

- Solvent Effects : Compare THF (polar aprotic) with DMF (polar aprotic, higher boiling point) to enhance reaction efficiency .

- Temperature Control : Gradual heating (50°C → 90°C) prevents side reactions like deiodination .

Case Study : Substituting CuTC with CuI increased yields from 70% to 83% in thiomorpholine methanone synthesis .

What computational methods predict the compound’s bioactivity?

Q. Advanced Docking Studies

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinases, cytochrome P450) .

- Validation : Compare docking poses of the compound (e.g., as in ’s 9c derivative) with co-crystallized ligands to assess binding affinity .

Q. Docking Parameters

| Parameter | Value |

|---|---|

| Grid Box Size | 25 × 25 × 25 Å |

| Exhaustiveness | 100 |

| Scoring Function | MM-GBSA |

How to resolve contradictions in spectral data during characterization?

Q. Data Validation Protocol

Cross-Technique Correlation : Match NMR/IR data with X-ray crystallography results (e.g., carbonyl position in IR vs. bond length in XRD) .

Elemental Analysis : Discrepancies >0.3% in C/H/N suggest impurities; repeat recrystallization (e.g., DMF-ethanol) .

Dynamic NMR : Resolve overlapping signals (e.g., thiomorpholine CH₂ groups) using variable-temperature experiments .

Example : A 0.5% deviation in carbon content was traced to incomplete purification; column chromatography (silica gel, hexane:EtOAc) resolved the issue .

What are the best practices for analyzing crystal packing interactions?

Q. Advanced Crystallographic Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.